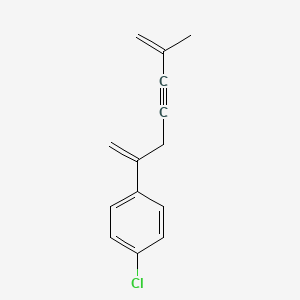
1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a complex aliphatic side chain. This compound is notable for its unique structure, which includes both double and triple bonds, making it a subject of interest in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene typically involves multiple steps, starting with the preparation of the aliphatic side chain and its subsequent attachment to the benzene ring. One common method involves the use of boron trichloride as a chlorinating agent . The reaction conditions often require cooling the reaction mixture to maintain stability and control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double bond or a single bond, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
科学的研究の応用
1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly antifungal agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent precursor, it inhibits fungal squalene epoxidase, leading to a reduction in ergosterol synthesis and thus inhibiting fungal growth .
類似化合物との比較
Similar Compounds
1-Chloro-6,6-dimethyl-2-hepten-4-yne: This compound is structurally similar and also used in the synthesis of antifungal agents.
(Z)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene: Another compound with a similar aliphatic side chain.
®-2-Methyl-5-(6-methylhepta-1,5-dien-2-yl)cyclohex-2-enone: Shares structural features and is used in similar applications.
Uniqueness
1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene is unique due to its combination of a benzene ring with a complex aliphatic side chain that includes both double and triple bonds. This structural complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.
特性
CAS番号 |
88702-41-4 |
|---|---|
分子式 |
C14H13Cl |
分子量 |
216.70 g/mol |
IUPAC名 |
1-chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene |
InChI |
InChI=1S/C14H13Cl/c1-11(2)5-4-6-12(3)13-7-9-14(15)10-8-13/h7-10H,1,3,6H2,2H3 |
InChIキー |
PTPIHPOMVKHRIN-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C#CCC(=C)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
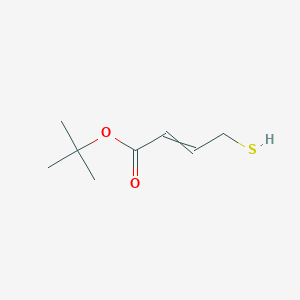
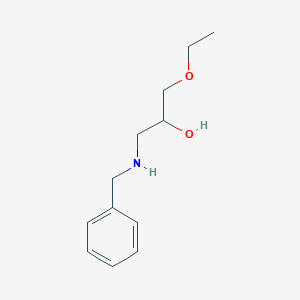
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)

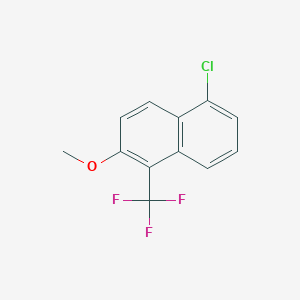
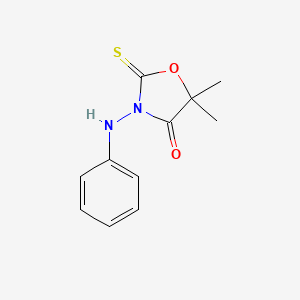
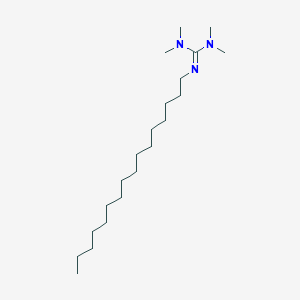
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
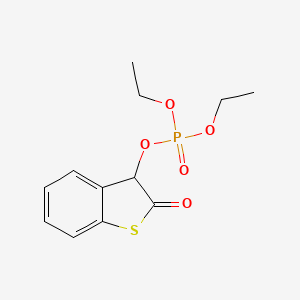
silane](/img/structure/B14378303.png)
